3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzylsulfanyl and bromophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under reflux conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazolopyridazines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Benzylsulfanyl-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
3-Benzylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: The presence of a methyl group may influence its steric and electronic properties.
Uniqueness
The presence of the bromophenyl group in 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine distinguishes it from similar compounds. This group can participate in unique chemical reactions and interactions, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCTELWOSDDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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